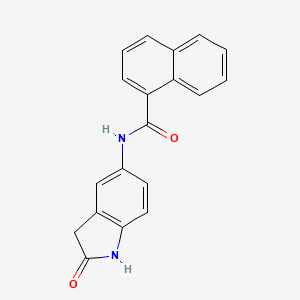

N-(2-oxoindolin-5-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-18-11-13-10-14(8-9-17(13)21-18)20-19(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-10H,11H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKWPGDQNEGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-1-naphthamide typically involves the condensation of 2-oxoindoline with 1-naphthoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the indolinone nitrogen on the carbonyl carbon of the naphthoyl chloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N-(2-oxoindolin-5-yl)-1-naphthamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolinone nitrogen or the naphthamide carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted indolinone or naphthamide derivatives.

Scientific Research Applications

N-(2-oxoindolin-5-yl)-1-naphthamide has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Biological Studies: It has been used in studies investigating the role of indolinone derivatives in biological systems, particularly in apoptosis and cell cycle regulation.

Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their ability to phosphorylate substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of N-(2-oxoindolin-5-yl)-1-naphthamide, highlighting substituent differences and synthetic methodologies:

Key Observations :

- Aromatic Bulk : The 1-naphthamide group in the target compound and 4e introduces a larger aromatic system compared to benzamide (63) or furan-2-carboxamide (64). This likely enhances hydrophobic interactions but may reduce solubility.

- Synthetic Complexity : Compounds with fused aromatic systems (e.g., 4e) or conjugated moieties (e.g., 18) require multi-step syntheses, whereas simpler analogs (63, 64) are prepared via standardized procedures.

Physical and Spectroscopic Properties

- This suggests increased crystallinity due to aromatic stacking.

- Spectroscopic Data :

- IR Spectroscopy : Compound 4e shows peaks at 3295 cm$ ^{-1} $ (N-H stretch) and 1644 cm$ ^{-1} $ (amide C=O), consistent with the naphthamide functionality.

- NMR : The 1-naphthamide protons in 4e resonate at δ 7.39–7.47 (aromatic H), distinct from benzamide analogs (e.g., δ 7.15–7.42 in 4e vs. simpler shifts in 63).

Biological Activity

N-(2-oxoindolin-5-yl)-1-naphthamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(2-oxoindolin-5-yl)-1-naphthamide features an indolinone moiety linked to a naphthamide structure. This unique combination of functional groups contributes to its chemical reactivity and biological activity. The compound's molecular formula is CHNO, and it exhibits properties that make it a candidate for further pharmacological exploration.

The biological activity of N-(2-oxoindolin-5-yl)-1-naphthamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes and receptors, influencing various signaling pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : By binding to specific receptors, it can alter cellular responses and promote apoptosis in cancer cells.

Anticancer Properties

Research indicates that N-(2-oxoindolin-5-yl)-1-naphthamide exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 12.3 |

| HCT-116 (Colon) | 10.5 |

| HepG2 (Liver) | 15.0 |

These values suggest that the compound has promising potential as an anticancer agent, particularly when compared to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

In addition to its anticancer effects, N-(2-oxoindolin-5-yl)-1-naphthamide has been investigated for antimicrobial properties. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Recent studies have explored the biological activity of N-(2-oxoindolin-5-yl)-1-naphthamide in greater detail:

- Study on Anticancer Activity : A study by El-Adl et al. (2024) evaluated the compound's effect on various cancer cell lines, revealing that it inhibits cell growth through apoptosis induction mechanisms. The study highlighted that structural modifications could enhance its potency against specific cancer types.

- Antimicrobial Efficacy : Research published in 2023 demonstrated that derivatives of N-(2-oxoindolin-5-yl)-1-naphthamide exhibited enhanced antimicrobial properties when combined with other compounds, suggesting potential for synergistic effects in treatment regimens.

Q & A

Q. How can conflicting bioactivity results between batches be systematically addressed?

- Methodological Answer : Batch-to-batch variability often stems from trace metal contaminants (e.g., Pd from coupling reactions). ICP-MS analysis and chelation with EDTA during purification mitigate this. Consistent bioassay protocols (e.g., fixed cell passage numbers) reduce biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.